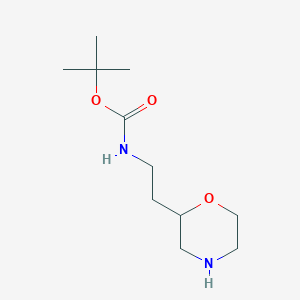

Tert-butyl 2-morpholin-2-ylethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-morpholin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZNAZXFHKPBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649177 | |

| Record name | tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032507-63-3 | |

| Record name | tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Tert-butyl 2-morpholin-2-ylethylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with expert insights into the rationale behind procedural choices, reaction mechanisms, and in-depth experimental protocols. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.

Introduction: The Significance of the Morpholine Moiety and Amine Protecting Groups

The morpholine heterocycle is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The target molecule, this compound, combines this privileged scaffold with a protected primary amine, making it a versatile intermediate for further elaboration in complex molecule synthesis.

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[2][3] Its stability under a broad range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[4] This guide will detail a logical and efficient pathway to construct the target molecule, leveraging key transformations in heterocyclic chemistry and protecting group strategies.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbamate linkage, revealing the key intermediate, 2-(morpholin-2-yl)ethan-1-amine . This intermediate, however, is not readily commercially available and requires a multi-step synthesis. A plausible forward synthesis, therefore, involves the construction of the C2-substituted morpholine ring, followed by functional group manipulation to install the ethylamine sidechain, and concluding with the N-Boc protection.

The proposed synthetic pathway commences with the synthesis of a protected 2-(hydroxymethyl)morpholine derivative, which serves as a versatile precursor for the elaboration of the C2-sidechain.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is divided into two main stages: the synthesis of the key amine intermediate, N-Benzyl-2-(2-aminoethyl)morpholine , followed by its N-Boc protection and subsequent debenzylation.

Stage 1: Synthesis of N-Benzyl-2-(2-aminoethyl)morpholine

This stage focuses on the construction of the morpholine ring and the elaboration of the C2 sidechain.

Caption: Synthetic route to the key intermediate, N-Benzyl-2-(2-aminoethyl)morpholine.

Step 1.1: Synthesis of (S)-N-Benzyl-2-(hydroxymethyl)morpholine

The synthesis begins with the reaction of N-benzylethanolamine with (R)-epichlorohydrin, followed by in-situ cyclization to form the morpholine ring. This method provides a reliable route to the chiral 2-hydroxymethylmorpholine precursor.[5]

-

Rationale: The use of chiral epichlorohydrin allows for the stereoselective synthesis of the morpholine derivative. N-benzylethanolamine is a readily available starting material, and the reaction proceeds in a one-pot fashion, making it efficient.

Experimental Protocol:

-

To a stirred solution of N-benzylethanolamine (1.0 eq) in a mixture of water and 2-propanol, add (R)-epichlorohydrin (1.05 eq) at room temperature.

-

Stir the mixture overnight.

-

Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH) (1.3 eq) and continue stirring for 4 hours.

-

Quench the reaction by adding 1 M HCl to adjust the pH to approximately 9.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

| Reagent | Molar Eq. |

| N-Benzylethanolamine | 1.0 |

| (R)-Epichlorohydrin | 1.05 |

| Tetraethylammonium hydroxide (35% aq.) | 1.3 |

| 1 M Hydrochloric Acid | As needed |

| Dichloromethane | Solvent |

Step 1.2: Mesylation of (S)-N-Benzyl-2-(hydroxymethyl)morpholine

The primary alcohol is activated by conversion to its mesylate, a good leaving group for subsequent nucleophilic substitution.

-

Rationale: Mesylation is a standard and high-yielding method for activating primary alcohols. Methanesulfonyl chloride is a readily available and reactive reagent.

Experimental Protocol:

-

Dissolve (S)-N-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 1.3: One-Carbon Homologation via Cyanide Displacement

The mesylate is displaced by cyanide to introduce a nitrile group, extending the side chain by one carbon.

-

Rationale: The displacement of a mesylate with cyanide is a classic and efficient method for carbon-carbon bond formation and introduction of a nitrogen precursor.

Experimental Protocol:

-

Dissolve the crude mesylate from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Step 1.4: Reduction of the Nitrile to the Primary Amine

The nitrile is reduced to the corresponding primary amine, yielding the key intermediate (S)-N-Benzyl-2-(2-aminoethyl)morpholine .

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Alternatively, catalytic hydrogenation over Raney Nickel can be employed for a milder reduction.

Experimental Protocol (using LiAlH₄):

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Stage 2: Synthesis of this compound

This stage involves the protection of the newly formed primary amine and the removal of the N-benzyl group.

Caption: Final steps in the synthesis of this compound.

Step 2.1: N-Boc Protection of the Primary Amine

The primary amine of the side chain is selectively protected using di-tert-butyl dicarbonate.

-

Rationale: The primary amine is more sterically accessible and generally more nucleophilic than the tertiary amine of the morpholine ring, allowing for selective protection under controlled conditions.

Experimental Protocol:

-

Dissolve the crude amine from the previous step (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N) (1.2 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2.2: Debenzylation to Yield the Final Product

The N-benzyl group is removed via catalytic hydrogenation to afford the final product, this compound.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of N-benzyl groups. The reaction conditions are typically mild and do not affect the Boc protecting group.

Experimental Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq) in methanol (MeOH).

-

Add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be purified by column chromatography if necessary.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1.1 | N-Benzylethanolamine | (R)-Epichlorohydrin, Et₄NOH | (S)-N-Benzyl-2-(hydroxymethyl)morpholine | 80-90 |

| 1.2 | (S)-N-Benzyl-2-(hydroxymethyl)morpholine | MsCl, Et₃N | (S)-N-Benzyl-2-((mesyloxy)methyl)morpholine | 90-95 |

| 1.3 | (S)-N-Benzyl-2-((mesyloxy)methyl)morpholine | NaCN | (S)-N-Benzyl-2-(cyanomethyl)morpholine | 75-85 |

| 1.4 | (S)-N-Benzyl-2-(cyanomethyl)morpholine | LiAlH₄ | (S)-N-Benzyl-2-(2-aminoethyl)morpholine | 70-80 |

| 2.1 | (S)-N-Benzyl-2-(2-aminoethyl)morpholine | (Boc)₂O, Et₃N | Tert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamate | 85-95 |

| 2.2 | Tert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamate | H₂, Pd/C | Tert-butyl (S)-2-morpholin-2-ylethylcarbamate | 90-98 |

Conclusion

This technical guide has outlined a comprehensive and robust synthetic pathway for the preparation of this compound. By leveraging established and reliable chemical transformations, this multi-step synthesis provides a clear route from readily available starting materials to a valuable building block for drug discovery and development. The detailed experimental protocols and the rationale behind the strategic choices are intended to empower researchers to confidently reproduce and adapt these methods for their specific needs.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

- Google Patents. (2021). Preparation method of N- (2-aminoethyl) morpholine (CN112679448B).

- ResearchGate. (2014). Morpholines. Synthesis and Biological Activity.

-

Kotecki, B. J., et al. (2009). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 74(15), 5896–5899. [Link]

- Google Patents. (2010). Process for producing 2-hydroxymethylmorpholine salt (WO2010082627A1).

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (2-morpholin-2-ylethyl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from a relevant chemical supplier's website.

- ResearchGate. (n.d.). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines.

Sources

- 1. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. BOC Protection and Deprotection [bzchemicals.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS Number: 1045855-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, with a focus on its potential as a Raf kinase inhibitor and an antibacterial agent targeting FabI.

Chemical Structure and Properties

The chemical structure of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is characterized by a fused bicyclic system composed of a dihydropyridinone ring and a pyridine ring, with a methoxy group substitution at the C5 position.

Systematic IUPAC Name: 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one[3]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1045855-18-2 | [3] |

| Molecular Formula | C₉H₁₀N₂O₂ | [4] |

| Molecular Weight | 178.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in various organic solvents | [3] |

| SMILES | COC1=C2CCC(=O)NC2=NC=C1 | [4] |

| InChIKey | NCIFEDWUPPJNEZ-UHFFFAOYSA-N | [4] |

X-ray crystallographic studies of related 1,8-naphthyridin-2-one derivatives suggest a planar bicyclic core with some puckering in the dihydro ring. Key structural features include a lactam C=O bond length of approximately 1.23 Å and intermolecular hydrogen bonding between the lactam oxygen and the N-H group, which stabilizes the crystal lattice.[3]

Synthesis

While a specific synthetic protocol for 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has not been detailed in the primary literature, a general and efficient method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been reported. This method utilizes a microwave-activated inverse electron-demand Diels-Alder reaction of 1,2,4-triazines with an acylamino group bearing a terminal alkyne side chain.[5][6]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process that allows for the introduction of various substituents on the bicyclic scaffold.

Exemplary Experimental Protocol (Adapted from Alcaraz et al., 2011)

This protocol is for the synthesis of a related compound and would require optimization for the specific synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Step 1: Synthesis of N-substituted pent-4-ynamide

-

To a stirred solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) in dry THF under a nitrogen atmosphere, add pent-4-ynoic acid (1 equiv), 4-(dimethylamino)pyridine (DMAP) (0.2 equiv), and the appropriate amine (1.1 equiv).

-

Stir the resulting mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with CH₂Cl₂ and wash with brine.

-

Separate the organic layer, dry over MgSO₄, and concentrate under vacuum.

-

Purify the resulting residue by silica gel column chromatography to yield the corresponding ynamide.[5]

Step 2: Synthesis of the Tethered 1,2,4-triazine

-

To a stirred solution of the N-substituted pent-4-ynamide (1 equiv) in anhydrous THF under a nitrogen atmosphere at -30 °C, add dropwise a solution of n-butyllithium in hexane.

-

After 30 minutes, add a solution of the desired 1,2,4-triazine (1 equiv) in dry THF and continue stirring at -30 °C.

-

After 2 hours, quench the reaction with water, allow it to warm to room temperature, and extract with ethyl acetate.

-

Dry the combined organic extracts over MgSO₄, evaporate the solvent, and purify by column chromatography.[5]

Step 3: Intramolecular Inverse Electron-Demand Diels-Alder Reaction

-

Dissolve the tethered 1,2,4-triazine in chlorobenzene in a microwave vial.

-

Heat the reaction mixture to 220 °C under microwave irradiation for 1 hour.

-

After cooling, purify the reaction mixture by chromatography to obtain the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.[5]

Potential Mechanisms of Action

Raf Kinase Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are key components of this pathway. Mutations leading to the constitutive activation of B-Raf are found in a significant number of human cancers, making it an attractive target for cancer therapy. 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been identified as a core structure in the development of Raf kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of Raf, thereby preventing the phosphorylation and activation of downstream signaling molecules MEK and ERK.

FabI Inhibition

FabI is an enoyl-acyl carrier protein (ACP) reductase that plays a crucial role in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is essential for bacterial survival as it is responsible for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes. The structural differences between bacterial FabI and the mammalian fatty acid synthase make FabI an attractive target for the development of novel antibacterial agents. Inhibitors of FabI, such as 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, are thought to bind to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP, thereby disrupting fatty acid synthesis and leading to bacterial cell death.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the inhibitory activity of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one against its potential targets.

Protocol 1: In Vitro Raf Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay to determine the IC₅₀ value of an inhibitor against a Raf kinase.

Materials:

-

Recombinant Raf kinase (e.g., B-Raf V600E)

-

MEK1 substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer.

-

Assay Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the plate.

-

Add 5 µL of diluted Raf kinase solution to each well.

-

Gently mix and incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Kₘ for the specific Raf kinase.

-

-

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

-

Detection:

-

Stop the reaction and measure the kinase activity by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specified time.

-

-

Data Acquisition: Read the luminescence signal on a compatible plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all measurements.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: In Vitro FabI Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the IC₅₀ value of a test compound against Staphylococcus aureus FabI (SaFabI). The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

-

Purified recombinant S. aureus FabI (SaFabI)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Crotonyl-CoA (substrate analog)

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

-

UV-transparent 96-well microtiter plates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

SaFabI Enzyme: Prepare a stock solution in assay buffer.

-

NADH: Prepare a 10 mM stock solution in assay buffer.

-

Crotonyl-CoA: Prepare a 20 mM stock solution in assay buffer.

-

Test Compound: Prepare a 10 mM stock solution of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in 100% DMSO. Create serial dilutions in DMSO.

-

-

Assay Plate Setup (Final volume 50 µL):

-

Add Assay Buffer to bring the final volume to 50 µL.

-

Add 5 µL of a 2 mM NADH solution (final concentration: 200 µM).

-

Add 2.5 µL of the appropriate DMSO dilution of the test compound or DMSO for control wells (final DMSO concentration ≤ 5%).

-

Add 5 µL of a 30 µg/mL SaFabI solution (final concentration: 3 µg/mL).

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes.

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 5 µL of an 8 mM Crotonyl-CoA solution (final concentration: 0.8 mM).

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using a suitable curve-fitting model.

-

Safety and Handling

As with any chemical compound, 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one should be handled with appropriate safety precautions. A Material Safety Data Sheet (MSDS) should be consulted before use[7]. For a related compound, 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, the hazard statement is H302 (Harmful if swallowed)[8]. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended.

Conclusion

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known Raf kinase inhibitors and its potential to inhibit the essential bacterial enzyme FabI make it a compound of significant interest for both cancer and antibacterial drug discovery. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the chemical and biological properties of this intriguing molecule. Further studies are warranted to determine its specific potency, selectivity, and in vivo efficacy.

References

-

Alcaraz, M.-L., et al. (2011). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 7, 1337–1343. Available at: [Link]

-

PubChem. (n.d.). 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1h)-one. National Center for Biotechnology Information. Available at: [Link]

-

Jain, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-851. Available at: [Link]

-

Wolska, L., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(18), 4324. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 1045855-18-2 | Benchchem [benchchem.com]

- 4. PubChemLite - 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1h)-one (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-METHOXY-3,4-DIHYDRO-1,8-NAPHTHYRIDIN-2(1H)-ONE - Safety Data Sheet [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of Tert-butyl 2-morpholin-2-ylethylcarbamate: A Technical Guide

Introduction

Tert-butyl 2-morpholin-2-ylethylcarbamate is a bifunctional organic molecule incorporating a morpholine heterocycle and a tert-butoxycarbonyl (Boc) protected amine. This compound serves as a valuable building block in medicinal chemistry and drug development, where the morpholine moiety can impart desirable physicochemical properties such as increased aqueous solubility and metabolic stability, while the Boc-protected amine allows for selective deprotection and further functionalization in multi-step syntheses.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is predictive, based on established principles of spectroscopy and analysis of analogous structures, designed to serve as a benchmark for researchers synthesizing and characterizing this compound. Each section includes a detailed, field-proven experimental protocol to facilitate the acquisition of high-quality data.

Molecular Structure Analysis

The structural integrity of this compound is the foundation of its utility. The numbering convention used throughout this guide is presented below to ensure clarity in the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of the electronic environment of each nucleus.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.5-2.7 (m) | ~54 |

| 2 | ~1.5-1.7 (m) | ~30 |

| 3, 5 | ~3.6-3.8 (m) | ~67 |

| 4 | ~1.8-2.0 (br s) | - |

| 6, 8 | ~2.7-2.9 (m) | ~46 |

| 9 | ~3.1-3.3 (m) | ~42 |

| 10 | ~5.0 (br t) | - |

| 11 | - | ~156 |

| 14 | - | ~79 |

| 15, 16, 17 | ~1.45 (s) | ~28 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The proton NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

The number of scans can range from 8 to 16, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The carbon NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Interpretation of Predicted NMR Spectra

-

¹H NMR: The nine protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. The protons on the morpholine ring will exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the ethyl linker will also appear as multiplets, with the methylene group adjacent to the carbamate nitrogen being deshielded to around 3.1-3.3 ppm. The N-H proton of the carbamate will likely appear as a broad triplet around 5.0 ppm. The N-H proton of the morpholine will be a broad singlet.

-

¹³C NMR: The carbonyl carbon of the Boc group is expected at a downfield chemical shift of approximately 156 ppm.[1] The quaternary carbon of the tert-butyl group will be around 79 ppm, and the methyl carbons at roughly 28 ppm. The carbons of the morpholine ring will appear in the range of 46-67 ppm, with those adjacent to the oxygen atom being the most deshielded. The ethyl linker carbons are predicted to be at approximately 30 and 42 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | ~3350 |

| N-H (Morpholine) | Stretching | ~3300 |

| C-H (Alkyl) | Stretching | 2850-2980 |

| C=O (Carbamate) | Stretching | ~1690 |

| N-H | Bending | ~1520 |

| C-O (Ether) | Stretching | ~1120 |

| C-O (Carbamate) | Stretching | ~1170 |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[2][3][4]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption band around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate group.[5][6][7] The N-H stretching vibrations of the carbamate and the secondary amine of the morpholine ring are expected in the region of 3300-3350 cm⁻¹. The spectrum will also feature prominent C-H stretching absorptions just below 3000 cm⁻¹ for the alkyl groups. The C-O stretching vibrations of the ether in the morpholine ring and the carbamate will likely appear in the fingerprint region, around 1120 cm⁻¹ and 1170 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometric Data

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₁H₂₃N₂O₃⁺ | 231.17 | Protonated molecular ion |

| [M-55]⁺ | C₇H₁₅N₂O₃⁺ | 175.11 | Loss of isobutylene |

| [M-99]⁺ | C₅H₁₁N₂O⁺ | 115.09 | Loss of Boc group |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.07 | tert-Butyl cation |

Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[8][9][10]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 200-300 °C.

-

Proposed Fragmentation Pathway

The fragmentation of the protonated molecular ion is expected to proceed through characteristic pathways for Boc-protected amines.

Caption: Proposed ESI-MS fragmentation of this compound.

The most prominent fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11][12] The formation of the stable tert-butyl cation (m/z 57) is also a very common fragmentation pathway.[13][14][15]

Conclusion

The predicted spectroscopic data and accompanying protocols in this guide provide a comprehensive framework for the characterization of this compound. By correlating the experimental data with these predictions, researchers can confidently verify the structure and purity of their synthesized material, a critical step in the advancement of drug discovery and development programs. The synergistic application of NMR, IR, and MS techniques, guided by the principles and methodologies outlined herein, ensures the highest level of scientific integrity.

References

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Online] Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online] Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Online] Available at: [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

-

Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

-

University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Online] Available at: [Link]

-

PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Online] Available at: [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Online] Available at: [Link]

-

ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Online] Available at: [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Online] Available at: [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Online] Available at: [Link]

-

Royal Society of Chemistry. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Online] Available at: [Link]

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Online] Available at: [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Online] Available at: [Link]

-

ACS Publications. (n.d.). Supplementary Information DFT Approach to Predict 13C NMR Chemical Shifts of Hydrocarbon Species Adsorbed on Zn-modified Zeolite. [Online] Available at: [Link]

-

MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Online] Available at: [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online] Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. [Online] Available at: [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Online] Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. agilent.com [agilent.com]

- 4. edinst.com [edinst.com]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to Tert-butyl 2-morpholin-2-ylethylcarbamate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 2-morpholin-2-ylethylcarbamate (CAS No. 1032507-63-3) is a bifunctional organic molecule of significant interest in the field of drug discovery and development.[1] Its structure uniquely combines a morpholine heterocycle with a carbamate-protected primary amine, offering a valuable scaffold for the synthesis of complex molecular architectures. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target binding affinity.[2] This guide provides an in-depth technical overview of this compound, including its commercial sourcing, technical specifications, safe handling, and applications, to empower researchers in their synthetic endeavors.

Part 1: Sourcing and Supplier Evaluation

The reliable procurement of high-quality starting materials is paramount to the success of any research and development program. Several reputable chemical suppliers offer this compound, and a careful evaluation of these sources is a critical first step.

Prominent Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is available from several major distributors catering to the research and pharmaceutical sectors. The following table summarizes key suppliers of this compound.

| Supplier | Product Number (Example) | Purity/Grade Information | Notes |

| Sigma-Aldrich | CBR01584 | AldrichCPR | Part of a collection for early discovery researchers. Buyer is responsible for confirming identity and purity. |

| Matrix Scientific | 097016 | Reagent Grade | Labeled as an irritant.[2] |

| AK Scientific, Inc. | 9423EZ | Not specified | Labeled for research and development use only.[3] |

| Amerigo Scientific | N/A | Not specified | Buyer assumes responsibility to confirm product identity and/or purity.[4] |

Supplier and Material Qualification Workflow

Selecting a suitable supplier involves more than just comparing prices. For researchers and drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. The following workflow outlines a systematic approach to qualifying a supplier for this compound.

Caption: Workflow for qualifying a supplier of this compound.

Part 2: Technical Specifications and Quality Control

A thorough understanding of the technical specifications of this compound is essential for its effective use in synthesis and to ensure the reproducibility of experimental results.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1032507-63-3 | |

| Molecular Formula | C11H22N2O3 | [2] |

| Molecular Weight | 230.30 g/mol | |

| Appearance | Solid | |

| SMILES | CC(C)(C)OC(=O)NCCC1CNCCO1 | |

| InChI Key | JXZNAZXFHKPBMP-UHFFFAOYSA-N |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a common and reliable technique for assessing the purity of this compound and detecting any non-volatile impurities.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for carbamates.

-

Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of this compound and identifying any structural impurities.

-

¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons, and the ethyl chain protons.

-

¹³C NMR: The spectrum will confirm the presence of all 11 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 231.17 m/z.[8]

Part 3: Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the final product. The most common method for introducing a Boc protecting group is through the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O).[9][10]

General Synthesis Protocol

The synthesis of this compound would likely involve the reaction of 2-(2-aminoethyl)morpholine with di-tert-butyl dicarbonate in the presence of a suitable base and solvent.

Caption: A generalized workflow for the synthesis of this compound.

Potential Impurities

-

Unreacted 2-(2-aminoethyl)morpholine: Incomplete reaction can lead to the presence of the starting amine.

-

Di-Boc protected species: Although less likely with controlled stoichiometry, over-reaction could potentially lead to protection of the morpholine nitrogen.

-

Byproducts from Boc₂O: Tert-butanol and other byproducts from the decomposition of the Boc anhydride may be present.

-

Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product.

Part 4: Safe Handling and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Part 5: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The morpholine ring can improve aqueous solubility and metabolic stability, while the Boc-protected amine allows for its controlled introduction into a growing molecule.[11][12]

-

Scaffold for Novel Therapeutics: The morpholine moiety is found in a wide range of approved drugs and clinical candidates, including anticancer agents, antibiotics, and CNS-active compounds.[11]

-

Linker in Complex Molecules: The ethylamine linker provides a flexible connection point for attaching the morpholine scaffold to other pharmacophores.

-

Modulation of Physicochemical Properties: The incorporation of a morpholine ring can favorably modulate a compound's pKa, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like properties.[11]

Part 6: Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Inconsistent reaction yields | Impure starting material, incorrect stoichiometry, or suboptimal reaction conditions. | Verify the purity of this compound using HPLC or NMR. Re-optimize reaction conditions (temperature, time, solvent). |

| Presence of unknown peaks in NMR/HPLC | Contamination from synthesis, degradation, or improper storage. | Re-purify the material. If the impurity persists, consider MS analysis to identify the unknown species. |

| Poor solubility in reaction solvent | Inappropriate solvent choice. | Screen a range of solvents to find one in which the compound is sufficiently soluble at the desired reaction temperature. |

References

- 1. tert-Butyl (2-morpholin-2-ylethyl)carbamate | C11H22N2O3 | CID 25219056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1032507-63-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 2165819-73-6 Tert-butyl (R)-(2-(morpholin-2-yl)ethyl)carbamate AKSci 9423EZ [aksci.com]

- 4. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 [sigmaaldrich.com]

- 5. omicsonline.org [omicsonline.org]

- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - Tert-butyl (2-morpholin-2-ylethyl)carbamate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 9. jk-sci.com [jk-sci.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. rsc.org [rsc.org]

- 12. Boc | BroadPharm [broadpharm.com]

A Technical Guide to Tert-butyl 2-morpholin-2-ylethylcarbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 2-morpholin-2-ylethylcarbamate is a bifunctional organic molecule poised as a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, a representative synthesis protocol, and a thorough examination of its analytical characteristics. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, this guide leverages established chemical principles and spectral data from analogous structures to offer a robust technical resource. We will explore the strategic importance of the morpholine and tert-butoxycarbonyl (Boc) protected amine moieties in medicinal chemistry, highlighting the potential applications of this compound in the design and development of novel therapeutics.

Core Molecular Attributes

This compound, with the CAS Number 1032507-63-3, is a solid at room temperature. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [2] |

| Molecular Weight | 230.30 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 1032507-63-3 | [1] |

The structure of this compound incorporates two key pharmacophoric elements: the morpholine ring and a Boc-protected ethylamine chain. This unique combination offers synthetic chemists a strategic advantage in multistep syntheses.

Caption: 2D Structure of this compound.

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound is particularly relevant to drug discovery due to the well-established roles of its constituent moieties.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates. Its prevalence is attributed to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) can be advantageous for optimizing pharmacokinetic profiles. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The incorporation of a morpholine ring can enhance a compound's potency and selectivity for various receptors and enzymes.

The Boc-Protected Amine: A Gateway to Synthetic Versatility

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[3] Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] Crucially, the Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid, allowing for the selective deprotection and subsequent functionalization of the primary amine.[4][5] This "on-off" capability is fundamental in the construction of complex molecules where precise control over reactive sites is paramount.

Caption: Synthetic workflow enabled by the Boc protecting group.

Synthesis and Purification

Representative Synthesis Protocol

Reaction: 2-(2-aminoethyl)morpholine + (Boc)₂O → this compound

Materials:

-

2-(2-aminoethyl)morpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a solution of 2-(2-aminoethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The purity of the final product should be assessed by NMR and mass spectrometry.

Analytical Characterization

As specific spectral data for this compound is not widely published, the following sections provide predicted analytical characteristics based on the known spectral properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the ethyl chain, and the morpholine ring.

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.[6]

-

~2.4-2.8 ppm (multiplet, 4H): The four protons of the two methylene groups adjacent to the nitrogen atom in the morpholine ring.

-

~3.1-3.3 ppm (multiplet, 2H): The methylene group adjacent to the carbamate nitrogen.

-

~3.5-3.7 ppm (multiplet, 4H): The four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring.

-

~4.8-5.2 ppm (broad singlet, 1H): The NH proton of the carbamate.[6]

-

A multiplet for the methylene group attached to the morpholine ring is also expected. The exact chemical shifts and coupling patterns will depend on the solvent and the specific conformation of the molecule.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment.

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.[6]

-

~40-50 ppm: The methylene carbons of the ethyl chain and the morpholine ring adjacent to the nitrogens.

-

~67 ppm: The methylene carbons of the morpholine ring adjacent to the oxygen.

-

~79 ppm: The quaternary carbon of the tert-butyl group.[6]

-

~156 ppm: The carbonyl carbon of the carbamate group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C=O bonds of the carbamate, as well as the C-O and C-N bonds of the morpholine ring.

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the carbamate.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate.

-

~1500-1530 cm⁻¹: N-H bending vibration.

-

~1100-1120 cm⁻¹: C-O-C stretching vibration of the morpholine ring.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 231.17.[7] A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a fragment corresponding to the protonated amine.

Applications in Drug Development

While there are no specific documented applications of this compound in the literature, its structure suggests its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

-

Linker/Spacer: The ethylamine chain can serve as a linker to connect the morpholine moiety to other pharmacophores.

-

Scaffold for Library Synthesis: The Boc-protected amine allows for the straightforward derivatization of the molecule, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

-

Synthesis of Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors. This compound could be used in the synthesis of novel kinase inhibitors.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its combination of a privileged morpholine scaffold and a synthetically versatile Boc-protected amine makes it a valuable tool for the construction of novel and complex molecular architectures. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties and potential applications based on established chemical principles. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

- 1. tert-Butyl (2-morpholin-2-ylethyl)carbamate AldrichCPR 1032507-63-3 [sigmaaldrich.com]

- 2. tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate [cymitquimica.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - Tert-butyl (2-morpholin-2-ylethyl)carbamate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

Potential applications of morpholine derivatives in medicinal chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Nature of the Morpholine Ring

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of successful drug candidates across various therapeutic areas. These "privileged structures" serve as versatile scaffolds for the design of potent and selective ligands for a range of biological targets. Among these, the simple, six-membered saturated heterocycle, morpholine, has emerged as a cornerstone of modern drug design.[1][2] Its prevalence in numerous approved and experimental drugs is a testament to its advantageous physicochemical, biological, and metabolic properties.[3]

The utility of the morpholine ring stems from a unique combination of features. Its chair-like conformation provides a three-dimensional framework that can orient substituents in precise vectors to optimize interactions with a target protein.[2] The presence of both a basic nitrogen atom and a hydrogen-bond-accepting oxygen atom within the ring imparts a balanced hydrophilic-lipophilic character. This often leads to improved aqueous solubility, a critical parameter for drug formulation and bioavailability. Furthermore, the morpholine nitrogen typically has a pKa in a physiologically relevant range, which can be fine-tuned by substitution to modulate a compound's overall properties. From a metabolic standpoint, the morpholine ring is generally stable, contributing to favorable pharmacokinetic profiles.[1]

This technical guide will provide an in-depth exploration of the diverse applications of morpholine derivatives in medicinal chemistry. Through a series of case studies spanning oncology, central nervous system disorders, infectious diseases, cardiovascular conditions, and inflammation, we will dissect the multifaceted roles of the morpholine scaffold. We will examine how it contributes to molecular mechanism of action, enhances pharmacokinetic and pharmacodynamic properties, and serves as a key building block in the synthesis of innovative therapeutics.

Oncology: Targeting Aberrant Signaling with Morpholine-Containing Kinase Inhibitors

A significant number of morpholine-containing compounds have been developed as anticancer agents, many of which function by inhibiting protein kinases that are critical for tumor growth and survival.[4][5] The morpholine moiety in these molecules often serves to enhance binding affinity to the kinase active site and to improve the overall drug-like properties of the inhibitor.

Case Study: Gefitinib, a Selective EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a prime example of a successful morpholine-containing anticancer drug. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[6]

Mechanism of Action:

Gefitinib functions as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] The morpholine-containing side chain of gefitinib occupies a key region of the ATP-binding pocket, contributing to its high affinity and selectivity.

Quantitative Data: In Vitro Activity of Gefitinib

| Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| HCC827 | exon 19 deletion | 13.06 | [7] |

| PC9 | exon 19 deletion | 77.26 | |

| H3255 | L858R | 3 | |

| H1650 | exon 19 deletion | 31,000 | [7][8] |

| H1975 | L858R, T790M | > 4,000 | [7] |

Pharmacokinetic Profile of Gefitinib

| Parameter | Value | Reference |

| Bioavailability | ~59% | [5][9] |

| Tmax | 3-7 hours | [10] |

| Protein Binding | ~91% | [11] |

| Volume of Distribution | 1400 L | [11] |

| Metabolism | Hepatic (primarily CYP3A4) | [12] |

| Elimination Half-life | ~41-50 hours | [10][11] |

| Excretion | Feces (~86%) | [12] |

Central Nervous System: Modulating Neurotransmission with Morpholine Derivatives

The physicochemical properties of the morpholine ring make it particularly well-suited for the development of CNS-active drugs.[13] Its balanced lipophilicity and ability to engage in hydrogen bonding can facilitate penetration of the blood-brain barrier.

Case Study: Reboxetine, a Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[14] The morpholine ring is a central feature of its chemical structure, contributing to its binding to the norepinephrine transporter (NET).

Mechanism of Action:

Reboxetine selectively binds to NET, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. The (S,S)-enantiomer is the more potent inhibitor of NET.[15]

Quantitative Data: In Vitro Activity of Reboxetine

| Parameter | Value | Reference |

| Norepinephrine Transporter (NET) Ki | 8.2 nM | [4] |

| Affinity for other receptors (muscarinic, H1, α1, D2) | Ki > 1,000 nM | [15] |

Pharmacokinetic Profile of Reboxetine

| Parameter | Value | Reference |

| Bioavailability | >94% | [16] |

| Tmax | ~2 hours | |

| Protein Binding | ~97-98% | |

| Volume of Distribution | ~32 L | |

| Metabolism | Hepatic (primarily CYP3A4) | |

| Elimination Half-life | ~12-13 hours | [16] |

| Excretion | Urine (~78%) |

Infectious Diseases: Combating Pathogens with Morpholine-Based Agents

The morpholine scaffold is also found in a number of antimicrobial and antifungal drugs, where it plays a role in both the pharmacodynamic and pharmacokinetic properties of the compounds.

Case Study: Linezolid, an Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action:

Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors. The N-acetyl group on the morpholine ring is crucial for its antibacterial activity.

Quantitative Data: In Vitro Activity of Linezolid

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| VRE | 2 | 2 | |

| MRSA | 2-4 | 4 |

Pharmacokinetic Profile of Linezolid

| Parameter | Value | Reference |

| Bioavailability | ~100% (oral) | |

| Tmax | 1-2 hours | |

| Protein Binding | ~31% | |

| Volume of Distribution | ~40-50 L | [3] |

| Metabolism | Oxidation of the morpholine ring | |

| Elimination Half-life | ~5-7 hours | |

| Excretion | Renal (as metabolites and parent drug) |

Case Study: Amorolfine, a Topical Antifungal Agent

Amorolfine is a broad-spectrum antifungal agent used topically for the treatment of onychomycosis (fungal nail infections) and other dermatomycoses.

Mechanism of Action:

Amorolfine disrupts the fungal cell membrane by interfering with ergosterol biosynthesis. It inhibits two enzymes in the pathway: Δ14-reductase and Δ7-Δ8-isomerase. This leads to a depletion of ergosterol and an accumulation of non-functional sterols, compromising the integrity of the fungal cell membrane.

Quantitative Data: In Vitro Activity of Amorolfine

| Organism | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |

| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | [11] |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.08 | [11] |

| Candida albicans | 0.125 - 64 | 64 | [11] |

| Candida parapsilosis | 0.5 - 16 | 2 | [11] |

Pharmacokinetic Profile of Amorolfine (Topical)

| Parameter | Value | Reference |

| Systemic Absorption | Very low | |

| Distribution | Penetrates nail plate and skin | |

| Metabolism | Limited systemic metabolism | |

| Excretion | Primarily via skin and nail renewal |

Cardiovascular and Anti-inflammatory Applications

The versatility of the morpholine scaffold extends to the development of agents for cardiovascular and inflammatory diseases.

In the cardiovascular arena, morpholine derivatives have been explored as Factor Xa inhibitors for the prevention and treatment of thromboembolic disorders. Rivaroxaban, a widely used oral anticoagulant, features a morpholinone moiety that is crucial for its binding to the S4 pocket of Factor Xa.

For inflammatory conditions, morpholine-containing compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[5] These inhibitors block the production of pro-inflammatory cytokines like TNF-α and IL-1β, showing potential for the treatment of diseases such as rheumatoid arthritis.[15]

Experimental Protocol: Synthesis of a Key Morpholine Intermediate

The following is a representative protocol for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the Factor Xa inhibitor, Rivaroxaban. This protocol illustrates a common strategy for the construction of N-aryl morpholinone structures.

Synthesis of 4-(4-nitrophenyl)morpholin-3-one:

-

To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile, add morpholin-3-one (1.1 eq) and a base like triethylamine (1.5 eq).[6]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-nitrophenyl)morpholin-3-one.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

Reduction to 4-(4-aminophenyl)morpholin-3-one:

-

Dissolve 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in a solvent such as ethanol or tetrahydrofuran.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-5 bar).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one.

-

The product can be further purified by recrystallization if necessary.

Conclusion

The morpholine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its unique combination of physicochemical and metabolic properties allows for the fine-tuning of drug candidates to achieve desired potency, selectivity, and pharmacokinetic profiles. As demonstrated through the case studies of Gefitinib, Reboxetine, Linezolid, and Amorolfine, the applications of morpholine derivatives are vast and impactful, spanning a wide range of therapeutic areas. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine-containing compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102702186B - The synthetic method of rivaroxaban - Google Patents [patents.google.com]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. pagepressjournals.org [pagepressjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 16. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-Depth Technical Guide

Abstract